molecular formula C9H11N5O3 B086809 Orinapterin CAS No. 13039-82-2

Orinapterin

Cat. No. B086809
CAS RN: 13039-82-2
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-BBIVZNJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orinapterin is a natural product that was first isolated from the sponge Orinoca Aculeus. It belongs to the class of pterins, which are heterocyclic compounds that contain a pteridine ring system. Orinapterin has attracted the attention of scientists due to its potential use as a therapeutic agent in various diseases.

Scientific Research Applications

Identification in Human Urine

Orinapterin, a diastereomer of biopterin, has been isolated from human urine. Its structure is identified as 2-amino-4(3H)-oxo-6-[(1'S,2'S)-1',2'-dihydroxypropyl]pteridine. This discovery suggests non-enzymatic transformation mechanisms in the human body for the formation of orinapterin and related compounds (Ogiwara et al., 1992).

Potential in Genomic Research

Orinapterin, although not directly mentioned, could be implicated in genomic research. The evaluation of genetic information, including specific animal genetic characteristics, is increasingly important in agricultural systems and biotechnological applications, where the understanding of molecular pathways is crucial (Lambert, 2008).

Role in Biomarker Studies

Orinapterin may play a role in biomarker studies, particularly in the context of diseases. For instance, neopterin, a related compound, is studied as a biomarker in various clinical contexts, such as intensive care unit patients and disease progression in amyotrophic lateral sclerosis (Baydar et al., 2009), (Shepheard et al., 2021).

Immunological Research

In immunological research, orinapterin's analogs, such as biopterin, are being explored. For example, the biopterin transporter gene, BT1, has been studied for its potential role in vaccine development against Leishmania donovani (Dole et al., 2000).

Bioinformatics and Systems Biology

Orinapterin's related compounds, such as biopterin, could be studied in systems biology, where the understanding of genomic and proteomic networks is essential. The development of large-scale databases and analytical tools for protein and RNA interactions can indirectly aid the study of compounds like orinapterin (Brasch et al., 2004).

Application in Biotechnology

While orinapterin itself may not have been directly studied in biotechnological applications, related compounds and their pathways play a significant role. The study of microbial genomics, for instance, focuses on secondary metabolite biosynthesis, which could include pathways related to orinapterin and its analogs (Ikeda et al., 2003).

properties

CAS RN

13039-82-2

Product Name

Orinapterin

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m0/s1

InChI Key

LHQIJBMDNUYRAM-BBIVZNJYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O

SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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